4-Methoxy-2-(propan-2-yloxy)benzoic acid
Overview
Description
4-Methoxy-2-(propan-2-yloxy)benzoic acid, also known as Methyl 4-methoxy-2-(propan-2-yloxy)benzoate, is a chemical compound that belongs to the class of benzoic acids and esters . It has a molecular weight of 210.23 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C11H14O4/c1-7(2)15-10-6-8(14-3)4-5-9(10)11(12)13/h4-7H,1-3H3,(H,12,13)
. This indicates that the molecule consists of 11 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms . It is insoluble in water, highly soluble in alcohols, and soluble in ether and ethyl acetate .
Scientific Research Applications
Analytical Chemistry Applications : A study by Aktaş & Yaşar (2004) demonstrated the potentiometric titration of hydroxylated benzoic acids using an artificial neural network for data analysis. This method could potentially be adapted for 4-Methoxy-2-(propan-2-yloxy)benzoic acid, aiding in precise quantification in analytical processes.
Materials Science : In a study by Amarnath & Palaniappan (2005), benzoic acid and its derivatives were used as dopants for polyaniline, influencing its conductivity. This suggests potential applications of this compound in the development of conductive polymers.
Crystallography and Structural Chemistry : Research by Lin & Zhang (2012) focused on the crystal structure of a benzoic acid derivative, revealing insights into molecular orientations and interactions. Similar studies could be conducted with this compound to understand its crystalline properties.
Pharmaceutical Chemistry : Sivakumar et al. (2010) Sivakumar, Reddy, Cowley, & Vasudevan (2010) investigated benzoic acid derivatives in the synthesis of lanthanide coordination compounds, which have potential applications in imaging and therapy. This indicates possible uses of this compound in the development of novel medical imaging agents.
Environmental Science : The degradation of a novel herbicide by Amycolatopsis sp. M3-1, which involved benzoic acid derivatives, was studied by Cai, Chen, Wang, He, Wang, Zhao, & Ye (2012). This suggests that this compound might have applications in bioremediation or as a marker in environmental monitoring.
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
4-methoxy-2-propan-2-yloxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-7(2)15-10-6-8(14-3)4-5-9(10)11(12)13/h4-7H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAPKQZDOXOUOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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